

Comparative Guide to the Biological Activities of Pentadecanoic Acid (C15:0)

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Compound of Interest

15-(3,4-

Compound Name: *dichlorophenyl)pentadecanoic Acid*

Cat. No.: B047918

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This guide provides a comparative analysis of Pentadecanoic Acid (C15:0) against other well-characterized bioactive compounds, including Eicosapentaenoic Acid (EPA), Metformin, and Rapamycin. The objective is to highlight the compound's multi-target profile and potential for cross-reactivity across various signaling pathways.

Data Presentation: Comparative Bioactivity Profile

The following table summarizes the known biological targets and activities of Pentadecanoic Acid (C15:0) in comparison to other relevant compounds. This data is aggregated from multiple *in vitro* and *in vivo* studies.

Target/Activity	Pentadecanoic Acid (C15:0)	Eicosapentaenoic Acid (EPA)	Metformin	Rapamycin
Primary Target(s)	PPAR α / δ (dual partial agonist), HDAC6 (inhibitor)[1][2][3]	Free fatty acid receptors (e.g., GPR120)	AMP-activated protein kinase (AMPK) activator[4]	Mechanistic target of rapamycin (mTOR) inhibitor[1][2]
Signaling Pathway Modulation	Activates AMPK, Suppresses mTOR, Inhibits JAK-STAT signaling[1][2][3][4]	Modulates MAP and JAK-STAT signaling[3]	Activates AMPK, leading to downstream inhibition of mTOR[1][4]	Directly inhibits mTORC1
Key Biological Effects	Anti-inflammatory, Anti-proliferative, Mitochondrial function repair[1][2][3]	Anti-inflammatory	Lowers blood glucose, Anti-aging effects[1][4]	Immunosuppressant, Anti-proliferative
Cytotoxicity Profile	Non-cytotoxic at concentrations up to 50 μ M in various human primary cell systems[3]	Cytotoxic to four primary human cell systems at 50 μ M[3]	Negligible cytotoxicity at therapeutic doses[1]	Can induce cytotoxicity depending on cell type and concentration
Metabolites of Interest	Pentadecanoyl carnitine (PDC) - an endogenous cannabinoid[5]	Resolvins, E-series	Not applicable	Not applicable

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of compound bioactivity. Below are representative protocols for evaluating the cross-reactivity profile of a

compound like Pentadecanoic Acid.

Protocol 1: BioMAP® Human Primary Cell-Based Assay

This protocol outlines a general procedure for assessing the bioactivity of a test compound across a panel of human primary cell-based systems, as referenced in studies on C15:0.[1][2]

- **Cell Systems:** A panel of 12 distinct primary human cell systems is used, including endothelial cells, fibroblasts, macrophages, and T-cells, among others. These systems are stimulated to mimic various disease states.
- **Compound Preparation:** The test compound (e.g., Pentadecanoic Acid) is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution. Serial dilutions are then prepared to achieve the desired final concentrations (e.g., 1.9 to 50 μ M).
- **Treatment:** The cell systems are treated with the test compound at various concentrations or with a vehicle control.
- **Incubation:** The treated cells are incubated for a specified period (e.g., 24-48 hours) under standard cell culture conditions.
- **Biomarker Analysis:** Following incubation, cell lysates and supernatants are collected. A panel of 148 clinically relevant biomarkers is measured using various techniques, such as ELISAs, to quantify protein levels related to inflammation, proliferation, and other cellular processes.
- **Data Analysis:** The changes in biomarker levels in the treated systems are compared to the vehicle controls. Statistical analysis is performed to identify significant effects. The resulting profile can be compared to a database of profiles from thousands of other compounds to identify mechanistic similarities.

Protocol 2: Competitive Binding Assay for PPAR α/δ

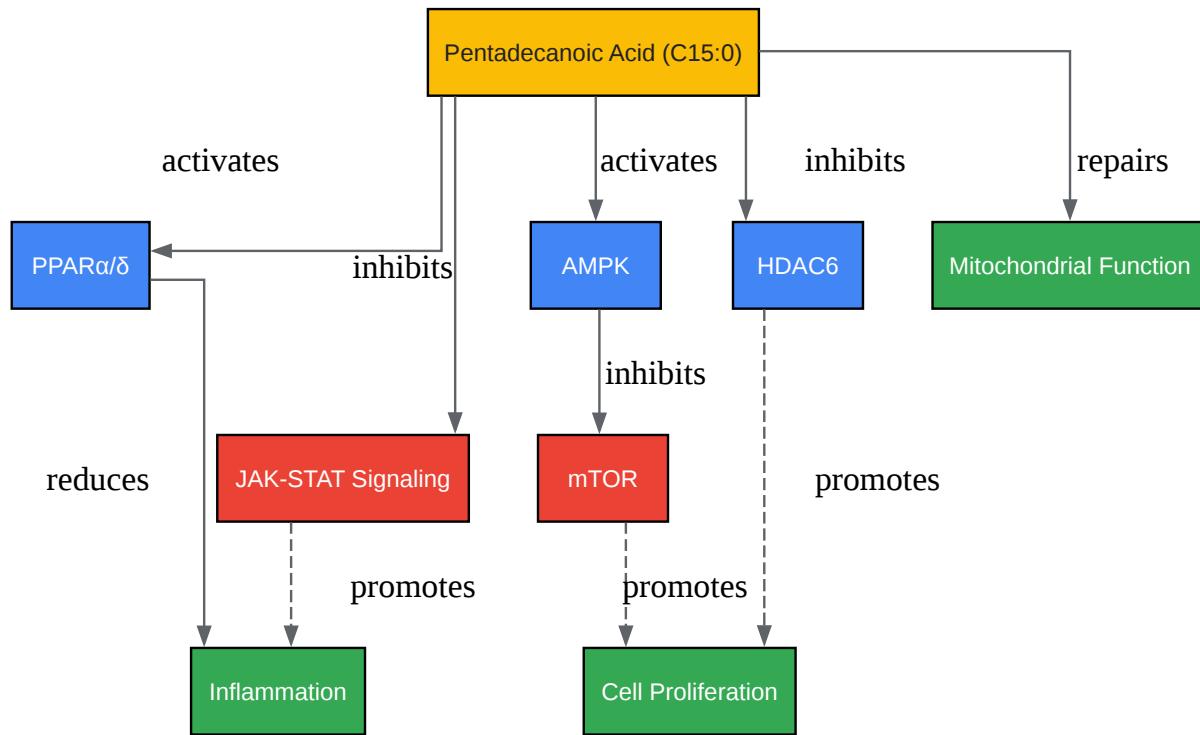
This protocol describes a method to determine the binding affinity of a test compound to Peroxisome Proliferator-Activated Receptors (PPARs).

- Reagents: Recombinant human PPAR α and PPAR δ ligand-binding domains (LBDs), a fluorescently labeled PPAR ligand (e.g., a pan-PPAR agonist), and the test compound.
- Assay Plate Preparation: The test compound is serially diluted in an appropriate buffer and added to a multi-well plate.
- Binding Reaction: The recombinant PPAR LBD and the fluorescent ligand are added to the wells containing the test compound or buffer (control). The plate is incubated to allow the binding reaction to reach equilibrium.
- Detection: The fluorescence polarization or a similar method is used to measure the amount of fluorescent ligand bound to the receptor. A decrease in signal indicates displacement of the fluorescent ligand by the test compound.
- Data Analysis: The data is plotted as the percentage of inhibition versus the log of the test compound concentration. The IC₅₀ value (the concentration of the test compound that displaces 50% of the fluorescent ligand) is calculated using non-linear regression.

Visualizations: Signaling Pathways and Workflows

Signaling Pathway of Pentadecanoic Acid (C15:0)

The following diagram illustrates the known signaling pathways modulated by Pentadecanoic Acid (C15:0).



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C15:0 signaling cascade.

Experimental Workflow for Cross-Reactivity Profiling

This diagram outlines a typical workflow for assessing the cross-reactivity of a test compound.

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Cross-reactivity profiling workflow.

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